molecular formula C15H14ClN3O2 B2888392 N-(3-chloro-2-methylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 797813-85-5

N-(3-chloro-2-methylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2888392
CAS No.: 797813-85-5
M. Wt: 303.75
InChI Key: MWKHOUXLBYYUJU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide: is a synthetic organic compound that belongs to the class of ethanediamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves the reaction of 3-chloro-2-methylphenylamine with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol or methanol.
  • Temperature: Typically carried out at room temperature or slightly elevated temperatures.
  • Catalyst: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide: can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chloro or pyridine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide: can be compared with other ethanediamides or compounds with similar structural features.

  • Examples include N-(3-chloro-2-methylphenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide and N-(3-chloro-2-methylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide .

Uniqueness

The uniqueness of N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-10-12(16)6-4-7-13(10)19-15(21)14(20)18-9-11-5-2-3-8-17-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKHOUXLBYYUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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